molecular formula C17H21NO3 B11838763 Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate CAS No. 185445-11-8

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate

Cat. No.: B11838763
CAS No.: 185445-11-8
M. Wt: 287.35 g/mol
InChI Key: ZZEWKUTZKRORAI-UHFFFAOYSA-N
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Description

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate is a chemical compound with the molecular formula C17H21NO3 It is a derivative of carbamic acid and features a naphthalene ring substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate typically involves the reaction of 7-methoxy-1-naphthylamine with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

  • Dissolve 7-methoxy-1-naphthylamine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add propyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 7-hydroxy-1-naphthyl derivative.

    Reduction: Formation of 2-(7-methoxynaphthalen-1-yl)ethylamine.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The naphthalene ring may also participate in π-π interactions with aromatic residues in the target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate:

    Methyl carbamate: Similar structure with a methyl group instead of a propyl group.

    Phenyl carbamate: Contains a phenyl group instead of a naphthalene ring.

Uniqueness

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate is unique due to the presence of the methoxy-substituted naphthalene ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.

Biological Activity

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate is a synthetic compound notable for its unique chemical structure, which includes a propyl group and a methoxy-substituted naphthalene moiety. Its molecular formula is C17H21NO3C_{17}H_{21}NO_3, with a molecular weight of approximately 287.36 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The compound's structure can be illustrated as follows:

Propyl 2 7 methoxynaphthalen 1 yl ethyl carbamate\text{Propyl 2 7 methoxynaphthalen 1 yl ethyl carbamate}

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes , which play a crucial role in drug metabolism. The inhibition of these enzymes can significantly affect the pharmacokinetics of co-administered drugs, potentially leading to altered efficacy and safety profiles. This characteristic makes it an important subject of study in pharmacological contexts.

Anti-inflammatory and Analgesic Properties

Similar compounds have demonstrated anti-inflammatory and analgesic properties, suggesting that this compound may have therapeutic applications in managing pain and inflammation. The presence of the methoxy group on the naphthalene ring is believed to enhance these effects.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the carbamate linkage and the introduction of the methoxy group onto the naphthalene ring. While specific synthetic pathways are not detailed in the available literature, similar compounds often utilize standard organic synthesis techniques such as nucleophilic substitution and esterification reactions.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique biological activity of this compound:

Compound NameStructureBiological ActivityUnique Features
N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamideC17H21NO3Moderate P450 inhibitionAcetamide group instead of carbamate
Propyl carbamateC4H9NO2Limited biological activitySimpler structure lacking naphthalene moiety
Propyl N-(2-hydroxyphenyl)carbamateC17H21NO3Antioxidant propertiesHydroxyphenyl substituent enhances antioxidant activity

This table illustrates how this compound's unique methoxy-naphthalene structure may confer distinct biological activities not found in other compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds with similar structures. For instance, research on FAAH inhibitors has shown that structural modifications can lead to significant variations in biological activity, emphasizing the importance of specific functional groups . Additionally, studies on dual inhibitors targeting COX-2/sEH pathways indicate that modifications to chemical structures can enhance therapeutic efficacy while minimizing toxicity .

Properties

CAS No.

185445-11-8

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

propyl N-[2-(7-methoxynaphthalen-1-yl)ethyl]carbamate

InChI

InChI=1S/C17H21NO3/c1-3-11-21-17(19)18-10-9-14-6-4-5-13-7-8-15(20-2)12-16(13)14/h4-8,12H,3,9-11H2,1-2H3,(H,18,19)

InChI Key

ZZEWKUTZKRORAI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC

Origin of Product

United States

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